Ethanethioamide, N-(2,4,6-trichlorophenyl)-
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Overview
Description
Ethanethioamide, N-(2,4,6-trichlorophenyl)- is a chemical compound with the molecular formula C8H6Cl3NS It is known for its unique structure, which includes a trichlorophenyl group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, N-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichloroaniline with ethanethioamide under controlled conditions. One common method involves the use of a solvent such as toluene, with the reaction mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N-(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanethioamide, N-(2,4,6-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanethioamide, N-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trichlorophenyl)thiourea: This compound shares a similar trichlorophenyl group but differs in its functional group, which is a thiourea instead of an ethanethioamide.
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Another related compound with two trichlorophenyl groups and a urea functional group.
Uniqueness
Ethanethioamide, N-(2,4,6-trichlorophenyl)- is unique due to its specific combination of the ethanethioamide moiety and the trichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62248-09-3 |
---|---|
Molecular Formula |
C8H6Cl3NS |
Molecular Weight |
254.6 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6Cl3NS/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI Key |
HZNYERQUAZCFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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